4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, the compound is reacted with an appropriate alkylating agent to introduce the 2-(p-tolyl)ethyl group.
Sulfonamide Formation: The intermediate product is then reacted with benzenesulfonyl chloride under basic conditions to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial properties or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Disrupting Cellular Processes: Interfering with essential cellular processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Lacks the p-tolyl group.
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the 4-methyl group on the benzenesulfonamide moiety.
Uniqueness
4-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to the presence of both the piperazine ring and the tolyl group, which may confer specific binding properties and biological activities not seen in similar compounds.
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-17-4-8-19(9-5-17)21(24-14-12-23(3)13-15-24)16-22-27(25,26)20-10-6-18(2)7-11-20/h4-11,21-22H,12-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRODNASSWFFFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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